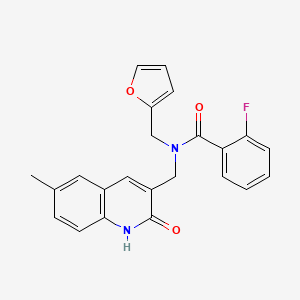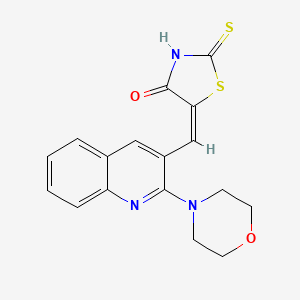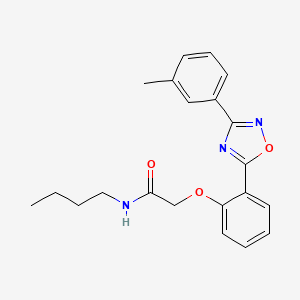![molecular formula C18H22N4O B7717978 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of cyclic GMP-AMP synthase (cGAS), an enzyme that plays a crucial role in the innate immune response.
Mécanisme D'action
The mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide involves the selective inhibition of cGAS, an enzyme that catalyzes the synthesis of cyclic GMP-AMP (cGAMP) in response to cytosolic DNA. cGAMP then activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons. By inhibiting cGAS, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide reduces the production of type I interferons, which are known to play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has been shown to have various biochemical and physiological effects. Its selective inhibition of cGAS has been shown to reduce the production of type I interferons, which are known to play a crucial role in the pathogenesis of autoimmune disorders and infectious diseases. Additionally, cGAS has been shown to be upregulated in various types of cancer, and its inhibition by N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has been shown to induce apoptosis and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has several advantages for lab experiments. Its selective inhibition of cGAS makes it a valuable tool for studying the role of cGAS in various diseases. Additionally, its ability to induce apoptosis and inhibit tumor growth makes it a potential therapeutic agent for various types of cancer. However, there are also limitations to using N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide in lab experiments. Its selectivity for cGAS may not be absolute, and off-target effects may occur. Additionally, its potential therapeutic applications have yet to be fully explored, and further research is needed to determine its efficacy and safety.
Orientations Futures
There are several future directions for the research of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide. One potential direction is the development of more potent and selective cGAS inhibitors. Additionally, further research is needed to determine the efficacy and safety of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide in various diseases, including autoimmune disorders and infectious diseases. Finally, the potential of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide as a therapeutic agent for various types of cancer should be further explored, including its potential in combination with other therapies.
Méthodes De Synthèse
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide involves a multi-step process. The first step is the synthesis of 4-chloro-6-nitroquinoline, which is then reacted with isobutylamine to form 4-chloro-6-nitroquinoline-N-isobutylcarboxamide. This intermediate is then reduced to 4-amino-6-chloroquinoline-N-isobutylcarboxamide, which is further reacted with butyric anhydride to form N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide.
Applications De Recherche Scientifique
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. Its ability to selectively inhibit cGAS has been shown to reduce the production of type I interferons, which are known to play a crucial role in the pathogenesis of autoimmune disorders and infectious diseases. Additionally, cGAS has been shown to be upregulated in various types of cancer, and its inhibition by N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has been shown to induce apoptosis and inhibit tumor growth.
Propriétés
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-7-16(23)20-17-14-10-13-8-5-6-9-15(13)19-18(14)22(21-17)11-12(2)3/h5-6,8-10,12H,4,7,11H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEUXWKPTYQFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)


